

A Technical Guide to the Physicochemical Properties of L-Serine-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **L-Serine-2-13C**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the compound's fundamental characteristics, analytical methodologies for its characterization, and a typical workflow for its quality control.

Core Physicochemical Properties

L-Serine-2-13C is a form of L-Serine where the alpha-carbon (C2) is replaced with the stable isotope carbon-13. This isotopic labeling makes it a valuable tracer in metabolic research, proteomics, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Below is a summary of its key physicochemical properties:

Property	Value	Source
Molecular Formula	C ₂ 13CH ₇ NO ₃	[2]
Molecular Weight	106.09 g/mol	[2][3]
CAS Number	89232-76-8	[3]
Appearance	White solid	
Melting Point	222 °C (decomposes)	-
Optical Activity	[α]25/D +14.6 (c = 2 in 1 M HCl)	_
Isotopic Purity	≥ 99 atom % ¹³ C	-
Chemical Purity	≥ 98%	-
Storage Conditions	Room temperature, protected from light and moisture.	-

Analytical Characterization

The structural integrity and isotopic enrichment of **L-Serine-2-13C** are primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the position of the isotopic label. For **L-Serine-2-13C**, ¹³C-NMR is particularly important for confirming the enrichment at the C2 position.

Experimental Protocol: ¹³C-NMR Analysis (General)

The following is a general protocol for acquiring a ¹³C-NMR spectrum. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation:

- Dissolve an appropriate amount of L-Serine-2-13C in a deuterated solvent (e.g., D₂O).
 The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Tune and match the probe for the ¹³C frequency.
 - Lock the field using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Set the appropriate spectral width to cover the expected chemical shifts for L-Serine.
 - Use a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum and improve sensitivity.
 - Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H-NMR.
 - Set the relaxation delay (d1) to allow for full relaxation of the ¹³C nuclei between scans, which is crucial for quantitative analysis.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Reference the spectrum using the solvent peak or an internal standard.

 Integrate the peaks to determine the relative abundance of the ¹³C isotope at the specific carbon position.

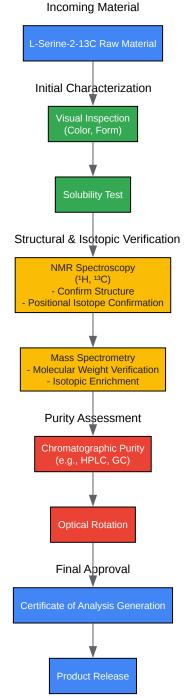
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **L-Serine-2-13C** and to confirm its isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly useful for accurately determining the mass of the isotopically labeled compound.

Experimental Protocol: Mass Spectrometry Analysis (General)

The following is a general protocol for the analysis of **L-Serine-2-13C** by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS).

- Sample Preparation:
 - Prepare a dilute solution of L-Serine-2-13C in a solvent compatible with the chosen ionization method (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization - ESI).
 - For complex samples, a solid-phase extraction (SPE) or other cleanup steps may be necessary to remove interfering substances.
- Instrumentation and Analysis:
 - Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column.
 - Ionize the sample using an appropriate method, such as ESI.
 - Acquire the mass spectrum in a full scan mode to identify the molecular ion peak. For L-Serine-2-13C, the expected [M+H]+ ion would be at m/z 107.09.
 - To confirm the structure, tandem mass spectrometry (MS/MS) can be performed to generate a fragmentation pattern.
- Data Analysis:


- Analyze the resulting mass spectrum to confirm the presence of the isotopically labeled compound.
- The isotopic distribution of the molecular ion peak can be used to assess the isotopic enrichment.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity, purity, and isotopic enrichment of **L-Serine-2-13C**. The following diagram illustrates a typical QC workflow.

Quality Control Workflow for L-Serine-2-13C

Click to download full resolution via product page

Caption: A typical workflow for the quality control of **L-Serine-2-13C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of L-Serine-2-13C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109941#what-are-the-physicochemical-properties-of-l-serine-2-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com